1-(1H-indol-3-yl)-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione
Description
This compound features a hybrid structure integrating 1H-indol-3-yl, 1,2,4-oxadiazole, pyrazine, and piperidine moieties. The indole scaffold is known for its role in modulating biological targets such as kinases and ATPases , while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-20(16-11-25-17-6-2-1-5-15(16)17)22(30)28-9-3-4-14(13-28)10-19-26-21(27-31-19)18-12-23-7-8-24-18/h1-2,5-8,11-12,14,25H,3-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYOSOXGVTDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1H-indol-3-yl)-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure incorporating an indole moiety, a piperidine ring, and a pyrazine-substituted oxadiazole. Its chemical formula is , and it exhibits several functional groups that contribute to its biological activity.
Research indicates that compounds containing oxadiazole and indole structures often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound may include:
1. Enzyme Inhibition:
- The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmission. Compounds with similar structures have shown IC50 values ranging from 12.8 µM to 99.2 µM for AChE inhibition .
2. Antimicrobial Activity:
- Studies on related oxadiazole compounds suggest potential antimicrobial properties. For instance, derivatives have been reported to exhibit antibacterial activity against various strains, with some showing effectiveness greater than standard antibiotics like ciprofloxacin .
1. Enzyme Inhibition Studies
A study evaluated the enzyme inhibition potential of related compounds and found that oxadiazole derivatives could serve as reversible inhibitors of AChE. The kinetics of inhibition indicated a rapid decrease in enzyme activity followed by a plateau phase .
2. Antimicrobial Efficacy
In antimicrobial assays, several oxadiazole derivatives demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 µg/mL for the most active compounds .
Case Studies
Case Study 1: AChE Inhibition
In a recent study focusing on the synthesis of new oxadiazole derivatives, one compound closely related to our target exhibited an IC50 value of 45.5 µM for AChE inhibition. This suggests that modifications in the structure could enhance or reduce inhibitory activity depending on the substituents present on the oxadiazole ring .
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of pyrazine-substituted oxadiazoles revealed that certain derivatives had EC50 values below 20 µg/mL against Xanthomonas axonopodis, indicating promising antibacterial efficacy .
Summary of Findings
Scientific Research Applications
Structural Overview
The compound features several key structural components:
- Indole ring : Known for its presence in many biologically active compounds.
- Piperidine moiety : Often found in pharmacologically active substances.
- Oxadiazole group : Recognized for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study highlighted that 1,2,4-oxadiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines, demonstrating selective activity against certain types of cancers such as breast and colon cancers .
Case Study : In a study involving novel 1,2,4-oxadiazole derivatives, several compounds were synthesized and tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most potent compounds exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective anticancer agents .
Neuroprotective Effects
The indole and oxadiazole components have also been associated with neuroprotective effects. Compounds derived from indoles have been shown to protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound may hold promise in treating neurodegenerative diseases.
Case Study : A related study demonstrated that indole-based compounds protected Friedreich's ataxia fibroblasts from glutathione depletion-induced damage. This protective effect was attributed to the modulation of oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Table 1: Key Structural and Functional Comparisons
*Calculated based on structural formulas.
†Estimated using ChemDraw or similar tools.
Key Differentiators
Indole vs. Tetrazole/Triazole Subunits: The target compound’s indole moiety (vs. tetrazole in ) may confer stronger hydrophobic interactions in protein binding pockets, as indole derivatives are prevalent in kinase inhibitors (e.g., sunitinib) .
Oxadiazole-Pyrazine Synergy: The pyrazine-linked oxadiazole in the target compound (vs.
Piperidine Functionalization :
- The 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine group in the target compound enables spatial positioning of the oxadiazole-pyrazine unit, unlike simpler piperidine-ethylamine linkers in .
Research Implications and Gaps
- ADME Profile : Compared to ’s simpler indole-piperidine-dione, the target compound’s oxadiazole-pyrazine group may improve membrane permeability but increase hepatotoxicity risks.
- Patent Landscape: –5 highlight competitive oxadiazole-piperidine derivatives, underscoring the need for IP novelty in substituent selection (e.g., pyrazine vs. pyridine) .
Q & A
Q. What are the key challenges in synthesizing this compound, given its complex heterocyclic architecture?
The synthesis involves multi-step reactions to assemble the indole, pyrazine, oxadiazole, and piperidine moieties. Critical challenges include:
- Oxadiazole Ring Formation : Cyclization reactions (e.g., using nitrile oxides or amidoximes) require precise stoichiometry and anhydrous conditions to avoid side products.
- Piperidine Functionalization : Introducing the oxadiazole-methyl group at the 3-position of piperidine may require protecting-group strategies to prevent undesired substitutions.
- Coupling Reactions : Amide or ketone linkages between fragments demand catalysts like EDCI/HOBt or mild bases (e.g., NaHCO₃) to enhance yield .
Methodological Insight : Optimize each step via TLC monitoring and column chromatography. Confirm intermediates via NMR and HRMS.
Q. How can researchers confirm the structural integrity of this compound?
- X-ray Crystallography : Resolve the 3D structure to validate bond angles and stereochemistry, particularly for the oxadiazole-piperidine junction .
- Spectroscopic Cross-Validation : Combine H/C NMR (for functional groups), FTIR (C=O stretches at ~1700 cm), and HRMS (exact mass ±2 ppm) .
- Thermal Analysis : TGA/DSC can assess stability, especially for hygroscopic or thermally labile groups (e.g., dione moiety) .
Q. What analytical methods ensure purity for biological testing?
- HPLC-UV/ELSD : Use a C18 column with isocratic elution (e.g., 60:40 acetonitrile/0.1% TFA in water) to quantify impurities. Adjust pH to 6.5 for optimal peak resolution .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can computational modeling streamline reaction optimization?
- Reaction Path Search : Use density functional theory (DFT) to simulate transition states and identify energy barriers for oxadiazole cyclization or piperidine methylation steps. Software like Gaussian or ORCA is recommended .
- Solvent Selection : COSMO-RS predicts solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may enhance oxadiazole formation .
- Machine Learning : Train models on existing heterocyclic synthesis data to predict optimal catalysts or temperatures. Platforms like ChemOS integrate AI for autonomous experimentation .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Dynamic NMR : Detect hindered rotation in the piperidine ring (e.g., due to steric bulk from the oxadiazole-methyl group) causing split signals. Variable-temperature NMR (VT-NMR) can coalesce peaks at higher temps .
- 2D NMR (HSQC/HMBC) : Assign ambiguous C signals by correlating protons and carbons across bonds, clarifying connectivity in congested regions (e.g., indole-oxadiazole interface) .
Q. What strategies mitigate batch-to-batch variability in scale-up synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies non-linear interactions .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling immediate adjustments .
- Reactor Design : Opt for continuous-flow reactors to enhance heat/mass transfer, critical for exothermic steps like oxadiazole cyclization .
Q. How to investigate the compound’s mechanism of action in biological systems?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Focus on the indole and pyrazine moieties as potential binding motifs.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.
- Metabolomics : Use LC-MS/MS to track metabolite formation in cell lysates, identifying pathways influenced by the dione group .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental yields?
- Error Source Identification : Check for overlooked solvation effects in DFT calculations or impurities in starting materials (e.g., residual water in nitrile precursors).
- Sensitivity Analysis : Vary input parameters (e.g., dielectric constant) in simulations to match empirical data.
- Hybrid Workflows : Integrate computational predictions with high-throughput screening to iteratively refine reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
